Cas no 941983-33-1 (2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide)

2-Methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide is a sulfonamide derivative with a structurally complex aromatic framework. Its key features include a sulfonamide group, methoxy substituents, and a 2-oxopiperidinyl moiety, which contribute to its potential as a bioactive compound. The molecule's design suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide interactions are critical. Its well-defined structure allows for precise modifications to optimize binding affinity or pharmacokinetic properties. The presence of both electron-donating and hydrogen-bond-accepting groups enhances its versatility in molecular recognition applications. This compound is suitable for research in drug discovery, particularly in areas requiring sulfonamide-based scaffolds with tailored steric and electronic properties.
2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide structure
941983-33-1 structure
Product name:2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide
CAS No:941983-33-1
MF:C20H24N2O5S
Molecular Weight:404.479964256287
CID:5506252

2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide
    • 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide
    • インチ: 1S/C20H24N2O5S/c1-14-7-9-18(27-3)19(12-14)28(24,25)21-15-8-10-17(26-2)16(13-15)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
    • InChIKey: MYQMNWJBQSCWEC-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(OC)C(N3CCCCC3=O)=C2)(=O)=O)=CC(C)=CC=C1OC

2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2784-1551-10mg
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide
941983-33-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2784-1551-2mg
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide
941983-33-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2784-1551-10μmol
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide
941983-33-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2784-1551-1mg
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide
941983-33-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2784-1551-4mg
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide
941983-33-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2784-1551-75mg
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide
941983-33-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2784-1551-2μmol
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide
941983-33-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2784-1551-5mg
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide
941983-33-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2784-1551-20mg
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide
941983-33-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2784-1551-30mg
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide
941983-33-1 90%+
30mg
$119.0 2023-05-16

2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide 関連文献

2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamideに関する追加情報

Introduction to 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide (CAS No. 941983-33-1) and Its Emerging Applications in Chemical Biology

The compound 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide (CAS No. 941983-33-1) represents a fascinating molecule in the realm of chemical biology, characterized by its intricate structural framework and significant pharmacological potential. This sulfonamide derivative, featuring multiple functional groups including methoxy and piperidine moieties, has garnered attention for its role in modulating biological pathways and its utility in drug discovery initiatives.

Structurally, the presence of two methoxy groups at the 2nd and 4th positions of the benzene ring, coupled with a sulfonamide moiety at the 1st position, enhances the compound's solubility and bioavailability. The introduction of a 2-oxopiperidinyl group at the 3rd position introduces a nitrogen-rich heterocycle, which is known to interact favorably with biological targets such as enzymes and receptors. This structural design not only imparts unique electronic properties but also facilitates selective binding to therapeutic targets.

In recent years, sulfonamide derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide (CAS No. 941983-33-1) has been investigated for its potential in inhibiting key enzymes involved in cancer progression. Studies have demonstrated that this molecule can modulate the activity of target enzymes by competing with natural substrates or by inducing conformational changes in the enzyme active site.

One of the most compelling aspects of this compound is its ability to interact with protein kinases, which are critical mediators of cellular signaling pathways. By binding to these kinases, the sulfonamide derivative can disrupt aberrant signaling cascades that are often associated with diseases such as cancer. Preliminary studies have shown that 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide (CAS No. 941983-33-1) exhibits potent inhibitory activity against several kinases, including those involved in cell proliferation and survival.

Furthermore, the compound's structural features have been leveraged to develop novel therapeutic strategies for infectious diseases. The methoxy and sulfonamide groups contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Research has highlighted its efficacy against resistant strains of bacteria, making it a promising candidate for further development as an antimicrobial agent.

The piperidine ring in 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide (CAS No. 941983-33-1) has been particularly noted for its role in enhancing binding affinity to biological targets. Piperidine derivatives are well-documented for their ability to improve pharmacokinetic properties, including oral bioavailability and metabolic stability. This feature makes the compound an attractive scaffold for drug optimization efforts aimed at improving therapeutic efficacy while minimizing side effects.

Recent advances in computational chemistry have enabled more sophisticated modeling of molecular interactions, allowing researchers to predict the binding modes of 2-methoxy-N-4-methoxy-3-(2 oxopiperidin - 1 - yl)phenyl - 5 - methylbenzene - 1 - sulfonamide (CAS No. 941983 - 33 - 1) with high precision. These studies have provided valuable insights into how modifications at specific positions within the molecule can enhance its binding affinity and selectivity for target proteins. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of novel therapeutics.

The compound's potential extends beyond oncology and antimicrobial applications; it has also shown promise in modulating inflammatory responses by interacting with key inflammatory mediators such as cytokines and chemokines. By targeting these pathways, 2-methoxy-N - 4 - methoxy - 3 - (2 oxopiperidin - 1 - yl)phenyl - 5 methylbenzene - 1 sulfonamide (CAS No. 941983 - 33 - 1) may offer therapeutic benefits in conditions such as autoimmune disorders and chronic inflammation.

In conclusion, 2-methoxy-N - 4 methoxy - 3 (2 oxopiperidin 1 yl phenyl ) phenyl .5 methylbenzene .sulfonamide (CAS No. 941983 .33 .l) stands out as a versatile molecular entity with significant potential across multiple therapeutic areas. Its unique structural features enable interactions with diverse biological targets, making it a valuable asset in medicinal chemistry research. As our understanding of disease mechanisms continues to evolve, compounds like this are poised to play a crucial role in developing next-generation therapeutics that address unmet medical needs.

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